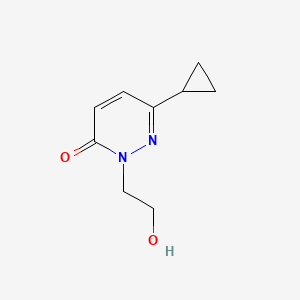![molecular formula C14H10ClKN2O7S B2365150 4-cloro-3-[(2-metoxi-5-nitrofenil)sulfamoil]benzoato de potasio CAS No. 1007190-15-9](/img/structure/B2365150.png)
4-cloro-3-[(2-metoxi-5-nitrofenil)sulfamoil]benzoato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate is a chemical compound with the molecular formula C14H11ClN2O7S.K. This compound is known for its unique structure, which includes a potassium ion, a chloro group, a methoxy group, and a nitrophenylsulfamoyl group attached to a benzoate moiety. It is used in various scientific research applications due to its distinct chemical properties .
Aplicaciones Científicas De Investigación
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate typically involves multiple steps. One common method includes the nitration of a methoxybenzoate derivative, followed by sulfonation and chlorination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzoates .
Mecanismo De Acción
The mechanism of action of Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 4-methoxybenzoate
- Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate
Uniqueness
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium ion enhances solubility and reactivity, making it valuable in various research applications .
Propiedades
IUPAC Name |
potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGXMZNHDOUGA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClKN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)



![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2365078.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)


